![molecular formula C25H19Cl3N2S3 B13106672 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 6115-52-2](/img/structure/B13106672.png)
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is a synthetic organic compound characterized by the presence of three 2-chlorobenzylthio groups attached to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine typically involves the reaction of pyridazine with 2-chlorobenzylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or potassium carbonate are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorobenzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridazines depending on the nucleophile used.
科学研究应用
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 3,4,5-Tris((2-methylbenzyl)thio)pyridazine
- 3,4,5-Tris((2-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((2-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is unique due to the presence of the 2-chlorobenzylthio groups, which impart specific chemical and biological properties. These properties can differ significantly from those of similar compounds with different substituents, making it a valuable compound for various applications.
属性
CAS 编号 |
6115-52-2 |
|---|---|
分子式 |
C25H19Cl3N2S3 |
分子量 |
550.0 g/mol |
IUPAC 名称 |
3,4,5-tris[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-29-30-25(33-16-19-9-3-6-12-22(19)28)24(23)32-15-18-8-2-5-11-21(18)27/h1-13H,14-16H2 |
InChI 键 |
PPEJCECJKFGBQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
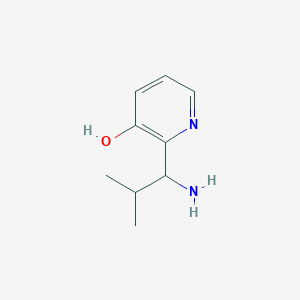
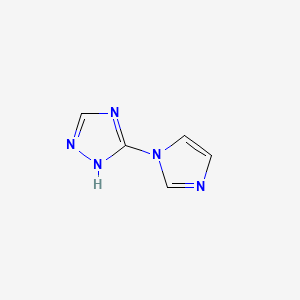

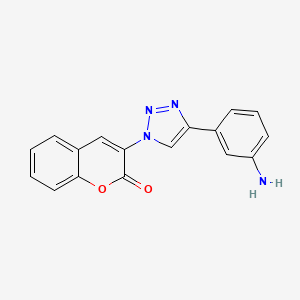
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
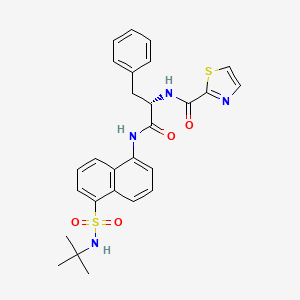
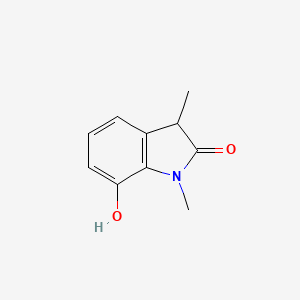
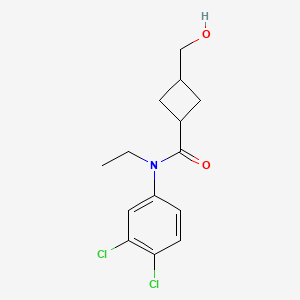
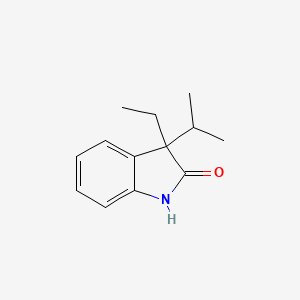
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

